molecular formula C19H22FNO3 B2737288 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid CAS No. 352458-05-0

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid

Cat. No.: B2737288
CAS No.: 352458-05-0
M. Wt: 331.387
InChI Key: YUFSHYRSVIKQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid is a useful research compound. Its molecular formula is C19H22FNO3 and its molecular weight is 331.387. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Docking A study on adamantane derivatives, including a compound structurally related to 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid, performed X-ray, DFT, QTAIM analysis, and molecular docking to understand the effects of fluorine substitution. The fluorine atom altered crystal packing significantly, affecting intermolecular contacts. Theoretical and experimental analyses suggested potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, highlighting the compound's relevance in biological systems and drug design (Al-Wahaibi et al., 2018).

Cytotoxic and Apoptotic Effects Research on novel adamantane derivatives, including close analogs of the compound , evaluated their cytotoxic and apoptotic effects on various cancer cell lines. The study demonstrated that certain adamantane derivatives exhibit significant cytotoxicity, particularly against lung carcinoma cells. Moreover, these compounds induced apoptosis, pointing to their potential as cancer therapeutics (Turk-Erbul et al., 2021).

Nanoparticle Formation and Lower Critical Solution Temperature A study focused on fluoroalkyl-end-capped cooligomers containing adamantyl segments, similar in structural complexity to the compound of interest, revealed the formation of nanometer-size-controlled particles in water and organic solvents. These nanoparticles exhibited unique behaviors, such as a lower critical solution temperature in organic media, suggesting applications in material science and nanotechnology (Mugisawa et al., 2007).

Electroactive Polyamides and Polyimides Investigations into electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have shown that these polymers, related to adamantane derivatives, are amorphous, soluble in polar solvents, and form strong, transparent films. They exhibit high thermal stability and electrochromic properties, making them suitable for advanced electronic and photonic applications (Hsiao et al., 2009).

Antimicrobial and Hypoglycemic Activities Research on adamantane-isothiourea hybrid derivatives demonstrated their antimicrobial activity against various pathogens and in vivo hypoglycemic activity in diabetic rats. These findings underscore the therapeutic potential of adamantane derivatives in treating infectious diseases and managing diabetes (Al-Wahaibi et al., 2017).

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFSHYRSVIKQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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